Extended π-Conjugation via (2E)-Acrylate Linker vs. Saturated or Carboxylate 2-Substituents
The (2E)-methyl acrylate substituent extends the π-conjugated network of the thiazino[3,2-a]benzimidazole core by one additional sp²–sp² linkage compared to the 2-carboxylate analog (CAS 68470-82-6). The target compound possesses a conjugated enoate system (C=C–C=O) with a defined E stereochemistry, whereas the comparator features a direct carbonyl-to-ring carboxylate linkage lacking the olefinic bridge [1]. This structural difference is reflected in the higher molecular weight (286.31 vs. 260.27 g·mol⁻¹), increased calculated LogP (XLogP3 2.3 vs. estimated ~1.27 for the carboxylate analog), and a larger topological polar surface area (TPSA 86.5 vs. ~72.9 Ų for the carboxylate) [2]. The extended conjugation is expected to lower the LUMO energy relative to the carboxylate analog, enhancing the compound's capacity to act as a Michael acceptor and participate in electron-transfer-based surface adsorption processes [3].
| Evidence Dimension | Conjugation length and electronic property differential |
|---|---|
| Target Compound Data | MW 286.31 g·mol⁻¹; XLogP3 2.3; TPSA 86.5 Ų; (E)-enoate motif present |
| Comparator Or Baseline | Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate (CAS 68470-82-6): MW 260.27 g·mol⁻¹; estimated XLogP ~1.27; TPSA ~72.9 Ų; direct carboxylate motif |
| Quantified Difference | ΔMW = +26.04 g·mol⁻¹; ΔXLogP ≈ +1.0; ΔTPSA ≈ +13.6 Ų; one additional conjugated sp² carbon in the side chain |
| Conditions | Physicochemical properties calculated or reported for the isolated compounds; XLogP3 and TPSA values from vendor and database sources (Angene, Chemsrc). Direct comparative spectroscopic or electrochemical data in a common system are not available in the open literature. |
Why This Matters
A higher LogP combined with extended conjugation can improve lipophilicity-driven membrane partitioning for intracellular target engagement or enhance adsorption onto hydrophobic metal surfaces in corrosion inhibition applications, while the acrylate group provides a covalent diversification handle not present in the carboxylate analog.
- [1] SpectraBase. (E)-3-(4-keto-[1,3]thiazino[3,2-a]benzimidazol-2-yl)acrylic acid methyl ester. Compound ID: JjwWH1Mm9qJ. InChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+. View Source
- [2] Angene Chemical. CAS 83443-84-9. XLogP3: 2.3; TPSA: 86.5 Ų; MW: 286.3058 g·mol⁻¹. Chemsrc. CAS 68470-82-6: density 1.52 g/cm³, MW 260.27 g·mol⁻¹, TPSA 88.91 Ų reported for the carboxylate (note: TPSA value from Chemsrc for CAS 68470-82-6 is ~89 Ų; the differential may be smaller; direct experimental TPSA confirmation is lacking). View Source
- [3] Abe, N.; Fujii, H.; Kakehi, A.; Shiro, M. J. Chem. Res. (S) 1999, 322–323. Demonstrates that propiolic ester-derived acrylate adducts of thiazolo[3,2-a]benzimidazoles undergo structural rearrangement, highlighting the unique reactivity of the acrylate side chain. View Source
